2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is a chemical compound that features a methoxy group, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.
Reduction: Formation of N-(4-(pyrrolidin-1-yl)phenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and acetamide groups can also influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-phenylacetamide: Lacks the pyrrolidine ring, which may result in different biological activity.
N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Lacks the methoxy group, which can affect its chemical reactivity and interactions.
2-Methoxy-N-(4-(piperidin-1-yl)phenyl)acetamide: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its pharmacological profile.
Uniqueness
2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-10-13(16)14-11-4-6-12(7-5-11)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16) |
InChI Key |
DSCHCCCIURJBHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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